4-Octylphenyl isocyanate

Description

The exact mass of the compound 4-Octylphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Octylphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octylphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

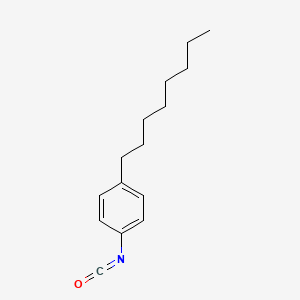

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13-17/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSTXKYJDXPWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395256 | |

| Record name | 4-Octylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69342-46-7 | |

| Record name | 1-Isocyanato-4-octylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69342-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69342-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Octylphenyl Isocyanate

A High-Fidelity Technical Guide for Medicinal & Polymer Chemists

Executive Summary

4-Octylphenyl isocyanate (CAS: 53045-29-3) represents a critical intermediate in the synthesis of lipophilic ureas and carbamates. Unlike its lower molecular weight analogs (e.g., phenyl isocyanate), the presence of the para-octyl chain introduces significant hydrophobicity (increasing LogP) and steric bulk, altering both its physical handling properties and its behavior in nucleophilic addition reactions.

This guide provides a validated, safety-centric protocol for the laboratory-scale synthesis of 4-octylphenyl isocyanate using the Triphosgene method . This approach avoids the direct handling of gaseous phosgene while maintaining high atom economy.

Part 1: Chemical Profile & Strategic Utility[1]

Structural Significance

The 4-octylphenyl moiety acts as a "lipophilic anchor." In drug development, derivatizing polar pharmacophores with this isocyanate can significantly enhance membrane permeability. In materials science, it is utilized to introduce liquid crystalline properties or to functionalize surfaces (Self-Assembled Monolayers) where the alkyl chain promotes orderly packing.

| Property | Value / Description |

| CAS Number | 53045-29-3 |

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 231.33 g/mol |

| Physical State | Viscous colorless to pale yellow liquid |

| Boiling Point | >140°C @ 0.5 mmHg (Predicted/Analogous) |

| Reactivity | Moisture sensitive; reacts rapidly with nucleophiles (amines, alcohols) |

| Storage | 2–8°C, under Argon/Nitrogen, desiccated |

Part 2: Synthetic Pathway (The Triphosgene Route)

While traditional phosgenation uses toxic gas cylinders, the use of Triphosgene (bis(trichloromethyl) carbonate) is the industry standard for bench-scale synthesis. Triphosgene is a crystalline solid that decomposes in situ to generate phosgene equivalents upon nucleophilic attack or heating.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the primary amine (4-octylaniline) on the phosgene equivalent, forming a carbamoyl chloride intermediate. Subsequent dehydrohalogenation (loss of HCl), facilitated by a tertiary amine base, yields the isocyanate.

Figure 1: Mechanistic pathway for the conversion of 4-octylaniline to isocyanate via triphosgene decomposition.[1]

Part 3: Detailed Experimental Protocol

Safety Warning: This reaction generates phosgene in situ. All operations must be performed in a well-ventilated fume hood. A caustic scrubber (20% NaOH) trap must be attached to the reaction vessel vent to neutralize escaping gases.

Materials

-

Substrate: 4-Octylaniline (1.0 eq, 10 mmol, ~2.05 g)

-

Reagent: Triphosgene (0.35 eq, 3.5 mmol, ~1.04 g)

-

Note: 1 mole of triphosgene generates 3 moles of phosgene.

-

-

Base: Triethylamine (TEA) (2.2 eq, dry)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Quench: Methanol (for waste treatment only)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the condenser to an inert gas line (Ar/N₂) and a bubbler leading into a 20% NaOH trap.

-

Triphosgene Dissolution: Charge the flask with Triphosgene (1.04 g) and anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

-

Amine Addition: Dissolve 4-octylaniline (2.05 g) and Triethylamine (3.1 mL) in anhydrous DCM (15 mL). Transfer this solution to the addition funnel.

-

Critical: Add the amine solution dropwise over 30–45 minutes to the cold triphosgene solution. Rapid addition can lead to urea byproducts (dimerization).

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature.

-

Optimization: If conversion is slow (monitored by TLC/IR), heat the mixture to reflux (40°C for DCM, or 110°C if using Toluene) for 2–4 hours. The formation of a white precipitate (TEA·HCl) indicates reaction progress.

-

-

Workup:

-

Filter the reaction mixture under an inert atmosphere (Schlenk filtration) to remove the TEA·HCl salts.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess TEA. Do not overheat (>50°C) during concentration to prevent polymerization.

-

-

Purification (Distillation):

-

The residue is a crude oil. Due to the high boiling point of the octyl chain, Kugelrohr distillation or high-vacuum fractional distillation is required.

-

Target Vacuum: < 0.5 mmHg.[2]

-

Expected Bath Temp: 140°C–160°C (Dependent on vacuum).

-

Collect the clear, colorless distillate.

-

Figure 2: Operational workflow for the synthesis and purification process.

Part 4: Characterization & Validation

Validation of the isocyanate is best performed using FTIR and NMR. Chromatography (LC-MS/GC-MS) is difficult due to the reactivity of the isocyanate group with column stationary phases or moisture.

FTIR Spectroscopy (Primary Confirmation)

The most diagnostic feature of an isocyanate is the strong, sharp stretching vibration of the -N=C=O cumulative double bond system.

| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |

| -N=C=O[3] Stretch | 2250 – 2280 | Very Strong | The "Gold Standard" for confirmation. |

| C-H Stretch (Alkyl) | 2850 – 2960 | Strong | Due to the octyl chain. |

| C=C Aromatic | 1500 – 1600 | Medium | Aromatic ring breathing. |

¹H NMR Spectroscopy (CDCl₃)

The shift in the aromatic protons is subtle but distinct compared to the starting aniline.

-

Aromatic Region: Two doublets (AA'BB' system) typically around 7.0–7.2 ppm. The electron-withdrawing nature of the -NCO group shifts ortho-protons downfield compared to the amine.

-

Alkyl Region:

-

Triplet (~2.6 ppm): Benzylic -CH₂-

-

Multiplet (1.2–1.6 ppm): Internal methylene chain -(CH₂)₆-

-

Triplet (~0.88 ppm): Terminal methyl -CH₃

-

Quality Control Check

-

Visual: Product should be water-white. Yellowing indicates oxidation or polymerization (carbodiimide formation).

-

Derivatization Test: React a small aliquot with excess methanol. Analyze by LC-MS. The mass should correspond to the methyl carbamate (M+ + 32). This confirms the reactive NCO group was present.

Part 5: Storage and Stability

Isocyanates are thermodynamically unstable toward hydrolysis.

-

Moisture: Reacts with water to form the amine and CO₂. The amine then reacts with remaining isocyanate to form a symmetrical urea precipitate (insoluble white solid).

-

Container: Store in flame-dried glass vials with Teflon-lined caps.

-

Atmosphere: Flush headspace with Argon.

-

Temp: Long-term storage at -20°C is recommended to prevent dimerization.

References

-

Sigma-Aldrich. 4-Octylphenyl isocyanate Product Data. Retrieved from (General handling and physical data reference).

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.

- Knölker, H. J., et al. (1996). "Synthesis of isocyanates using triphosgene." Angewandte Chemie International Edition, 35(16), 1823–1824.

-

National Institute of Standards and Technology (NIST). Isocyanate IR Spectral Database. Retrieved from (FTIR reference standards).

Sources

Technical Whitepaper: 4-Octylphenyl Isocyanate in Advanced Organic Synthesis

Executive Summary

4-Octylphenyl isocyanate (CAS: 69342-46-7) is a specialized aromatic isocyanate characterized by a significant lipophilic octyl chain at the para position.[1] Unlike standard phenyl isocyanate, this compound serves as a critical building block for introducing hydrophobic domains into small molecule drugs, liquid crystals, and polymer surfaces. Its unique structure combines the high electrophilic reactivity of the isocyanate group with the physicochemical properties of a long alkyl tail, making it indispensable for modulating the bioavailability of pharmaceutical candidates and the phase behavior of mesogenic materials.

This guide details the chemical properties, reactivity profile, and validated experimental protocols for 4-Octylphenyl isocyanate, designed for researchers requiring high-fidelity integration of this moiety into complex scaffolds.

Chemical Profile and Properties[2][3][4][5][6][7][8][9][10]

4-Octylphenyl isocyanate consists of a benzene ring substituted with an isocyanate group (-N=C=O) and a linear octyl chain (-C8H17) in the para orientation. The octyl chain exerts a profound effect on the molecule's solubility and interaction with biological membranes, significantly increasing the partition coefficient (LogP) compared to its unsubstituted analogs.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 4-Octylphenyl isocyanate |

| CAS Number | 69342-46-7 |

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 231.34 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, THF, Toluene, Hexane; Reacts with water |

| Reactivity Class | Electrophile (moisture sensitive) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Reactivity and Mechanistic Insights[3]

Electronic and Steric Effects

The reactivity of 4-Octylphenyl isocyanate is governed by the electrophilicity of the central carbon in the isocyanate group.

-

Electronic Effect: The octyl group at the para position is a weak electron-donating group (via hyperconjugation). This slightly reduces the electrophilicity of the -NCO carbon compared to unsubstituted phenyl isocyanate or electron-deficient analogs (e.g., 4-nitrophenyl isocyanate). However, it remains highly reactive toward nucleophiles.

-

Steric Effect: Being in the para position, the bulky octyl chain is distal to the reactive center. Consequently, it imposes minimal steric hindrance to incoming nucleophiles, allowing for rapid kinetics similar to standard aromatic isocyanates.

Mechanism of Nucleophilic Addition

The primary reaction pathway involves the attack of a nucleophile (amine, alcohol) on the central carbon of the isocyanate, followed by a proton transfer.

Key Reaction Classes:

-

Aminolysis (Urea Formation): Rapid reaction with primary/secondary amines. Often requires no catalyst.

-

Alcoholysis (Carbamate/Urethane Formation): Slower reaction with alcohols. typically requires a catalyst (e.g., DBTL, DMAP) or elevated temperatures.

-

Hydrolysis: Reaction with water produces an unstable carbamic acid, which decarboxylates to form the corresponding aniline (4-octylaniline) and CO₂. This aniline can further react with the isocyanate to form a symmetric urea byproduct.

Visualization: Nucleophilic Addition Mechanism

Figure 1: General mechanism for the reaction of 4-Octylphenyl isocyanate with nucleophiles.

Applications in Research

Medicinal Chemistry (Lipophilic Linkers)

In drug discovery, the 4-octylphenyl moiety is utilized to modulate the Lipophilic Ligand Efficiency (LLE) . The long alkyl chain can:

-

Anchor the molecule into hydrophobic pockets of enzymes or receptors.

-

Improve passive permeability across cell membranes.

-

Case Study: This moiety has been explored in the synthesis of sulfonamide derivatives (e.g., MST-114) to inhibit metastatic tumor growth, where the lipophilic tail is crucial for binding affinity [1].

Materials Science (Liquid Crystals)

Long-chain phenyl isocyanates are precursors to "rod-like" mesogens. The rigid aromatic core combined with the flexible octyl tail induces anisotropy, a requirement for liquid crystalline phases. Derivatives are often used in the synthesis of polyurethanes with specific thermal phase transitions.

Experimental Protocols

Synthesis of 4-Octylphenyl Isocyanate (In-situ)

Note: Due to stability concerns, it is often synthesized fresh from the aniline precursor.

Reagents: 4-Octylaniline, Triphosgene (solid phosgene substitute), Triethylamine (TEA), Dichloromethane (DCM).

-

Preparation: Dissolve triphosgene (0.34 eq) in anhydrous DCM under Argon at 0°C.

-

Addition: Add a solution of 4-octylaniline (1.0 eq) and TEA (2.2 eq) in DCM dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by IR (appearance of strong NCO peak at ~2270 cm⁻¹).

-

Workup: Evaporate solvent or use the solution directly for the next coupling step to avoid hydrolysis.

Standard Coupling Protocol (Urea Synthesis)

This protocol describes the coupling of 4-Octylphenyl isocyanate with a secondary amine.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Solvent: Dissolve the amine (1.0 eq) in anhydrous THF or DCM.

-

Coupling: Add 4-Octylphenyl isocyanate (1.1 eq) dropwise at 0°C.

-

Expert Tip: If the isocyanate is solid, dissolve it in a minimal amount of solvent first.

-

-

Catalysis: For unreactive amines, add 0.1 eq of DMAP or stir at 40°C.

-

Quenching: Once TLC indicates consumption of amine, quench with a few drops of methanol (scavenges excess isocyanate).

-

Purification: Concentrate and purify via flash column chromatography (Hexane/Ethyl Acetate).

Visualization: Synthesis Workflow

Figure 2: Workflow for the synthesis and utilization of 4-Octylphenyl isocyanate.

Safety and Handling

Critical Hazard: Isocyanates are potent sensitizers. Inhalation of vapors or mists can cause severe respiratory sensitization (asthma-like symptoms).

-

Engineering Controls: Always handle in a functioning fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Decontamination: Spills should be neutralized immediately with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

-

Storage: Store in a tightly sealed container under inert gas. Moisture ingress leads to pressure buildup (CO₂ generation) and container rupture [2].

References

-

Santa Cruz Biotechnology. 4-Octylphenyl isocyanate Product Data. Retrieved from

-

ChemicalBook. 4-Octylphenyl Isocyanate Properties and Safety. Retrieved from

-

Google Patents. US20170007627A1 - Novel sulfonamide compounds for inhibition of metastatic tumor growth. (Describes the synthesis of MST-114 using 4-octylphenyl isocyanate). Retrieved from

-

GuideChem. 4-Octylphenyl Isocyanate Safety Data. Retrieved from

Sources

An In-depth Technical Guide to 4-Octylphenyl Isocyanate (CAS Number: 69342-46-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Isocyanate Landscape

Organic isocyanates are a class of highly reactive compounds characterized by the functional group R−N=C=O. Their electrophilic nature makes them valuable reagents in organic synthesis, particularly in the formation of urethanes, ureas, and other derivatives through reactions with nucleophiles like alcohols and amines. This reactivity, however, also underpins their significant health hazards, most notably respiratory and dermal sensitization. This guide provides a detailed examination of a specific aromatic isocyanate, 4-Octylphenyl Isocyanate, offering insights into its properties, hazards, and safe handling protocols, tailored for professionals in research and drug development who may utilize this compound as a synthesis reagent. Given the limited publicly available data for this specific compound, this guide synthesizes information from closely related aromatic isocyanates to provide a comprehensive safety and handling framework.

Section 1: Chemical and Physical Properties of 4-Octylphenyl Isocyanate

| Property | Estimated Value / Information | Source/Basis for Estimation |

| CAS Number | 69342-46-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₅H₂₁NO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 231.33 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Likely a colorless to yellow liquid or low-melting solid | Based on similar aromatic isocyanates like Phenyl Isocyanate[2] |

| Odor | Pungent, sharp | Characteristic of isocyanates[3] |

| Boiling Point | >200 °C at 760 mmHg | Extrapolated from similar compounds like 4-Chlorophenyl isocyanate[3] |

| Melting Point | Not readily available; likely a low-melting solid | Based on related compounds |

| Density | ~1.0 g/mL | Estimated based on similar aromatic compounds |

| Solubility | Soluble in organic solvents; reacts with water | General property of isocyanates[3] |

| Vapor Pressure | Low, but inhalation hazard still exists | General property of higher molecular weight isocyanates |

Section 2: The Chemistry of Reactivity: The Isocyanate Functional Group

The reactivity of 4-Octylphenyl isocyanate is dominated by the electrophilic carbon atom in the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, leading to the formation of stable adducts. Understanding these reactions is crucial for its application in synthesis and for appreciating its hazardous interactions with biological systems.

Reactions with Nucleophiles

The primary reactions of isocyanates involve the addition of a nucleophile to the carbonyl carbon of the isocyanate group.[4]

-

With Alcohols: Forms urethanes.

-

With Amines: Forms ureas.

-

With Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This reaction is important to consider for storage and handling as the generation of CO₂ gas can lead to pressure buildup in sealed containers.[3][4]

Caption: Reactions of 4-Octylphenyl Isocyanate with common nucleophiles.

Section 3: Hazard Identification and Toxicological Profile

Isocyanates are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory tract.[5] The primary health concern associated with isocyanate exposure is sensitization, which can lead to severe allergic reactions upon subsequent exposure, even at very low concentrations.[2][6][7]

Acute Health Effects

-

Inhalation: May cause respiratory irritation, coughing, chest tightness, and difficulty breathing.[2][5] High concentrations can lead to pulmonary edema.[3]

-

Skin Contact: Causes skin irritation, which can manifest as redness, swelling, and blistering.[8][9]

-

Eye Contact: Causes severe eye irritation, potentially leading to permanent damage.[9]

-

Ingestion: Harmful if swallowed; may cause gastrointestinal irritation.[3]

Chronic Health Effects and Sensitization

The most significant long-term hazard of isocyanate exposure is sensitization.[2][6][7]

-

Respiratory Sensitization: Repeated inhalation exposure can lead to occupational asthma.[6][7] Once an individual is sensitized, subsequent exposure to even minute amounts of isocyanates can trigger a severe asthmatic reaction.[7]

-

Dermal Sensitization: Skin contact can also lead to sensitization, resulting in allergic contact dermatitis.[3] There is evidence to suggest that dermal exposure can also lead to respiratory sensitization.

Caption: Acute and chronic health hazards associated with isocyanate exposure.

Section 4: Safe Handling and Experimental Protocols

Given the significant hazards of isocyanates, strict adherence to safety protocols is paramount.

Engineering Controls

-

Ventilation: All work with 4-Octylphenyl isocyanate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]

-

Containment: Use of glove boxes or other closed systems is recommended for procedures with a higher risk of aerosol generation.

Personal Protective Equipment (PPE)

-

Respiratory Protection: An appropriate, properly fitted respirator (e.g., a full-face respirator with organic vapor cartridges) should be used when handling isocyanates, especially when there is a potential for inhalation exposure.[3]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]

-

Skin Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes are required.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[4] Containers should be tightly sealed, and if bulging occurs due to CO₂ generation, the container should be vented in a safe, well-ventilated area.[4][8]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Small spills can be neutralized with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) and absorbed with an inert material like sand or vermiculite.[4]

Experimental Protocol: General Procedure for Reaction with an Alcohol

This protocol provides a general guideline for the synthesis of a urethane using 4-Octylphenyl isocyanate. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment must be conducted before commencing any new experiment.

-

Preparation:

-

Ensure the reaction is set up in a certified chemical fume hood.

-

All glassware must be thoroughly dried to prevent reaction with water.

-

The alcohol substrate and any solvents must be anhydrous.

-

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol in an appropriate anhydrous solvent (e.g., toluene, THF).

-

Purge the system with dry nitrogen.

-

-

Addition of Isocyanate:

-

Dissolve the 4-Octylphenyl isocyanate in the same anhydrous solvent in the dropping funnel.

-

Add the isocyanate solution dropwise to the stirred alcohol solution at a controlled temperature (e.g., room temperature or 0 °C, depending on the reactivity of the alcohol).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting urethane product by an appropriate method, such as recrystallization or column chromatography.

-

Section 5: Applications in Research and Drug Development

As a synthesis reagent, 4-Octylphenyl isocyanate can be utilized to introduce the octylphenyl urethane or urea moiety into a molecule. In drug development, isocyanates have been explored for various applications:

-

Prodrugs: The formation of a urethane linkage can be used to create prodrugs, potentially improving a drug's pharmacokinetic properties.

-

Linkers: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, isocyanates can be used as reactive handles to link the drug to a targeting moiety.

-

Bioconjugation: The reactivity of isocyanates allows for the labeling of biomolecules for diagnostic or research purposes.

The long octyl chain of 4-Octylphenyl isocyanate can impart lipophilicity to the resulting molecule, which could be exploited to enhance membrane permeability or alter the solubility profile of a drug candidate.

Conclusion

4-Octylphenyl isocyanate is a valuable synthetic tool for researchers, but its use demands a thorough understanding of its inherent hazards. The high reactivity of the isocyanate group, while beneficial for chemical synthesis, is also the source of its toxicity, particularly its potential to cause respiratory and dermal sensitization. By adhering to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, the risks associated with handling this compound can be effectively managed. As with all reactive chemicals, a proactive and informed approach to safety is essential for protecting the health and well-being of laboratory personnel.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

State of Michigan. (n.d.). MIOSHA Fact Sheet - Isocyanate Exposure in Construction. Retrieved from [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

- Baur, X. (1995). Respiratory and other hazards of isocyanates. International Archives of Occupational and Environmental Health, 67(3), 141–150.

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]

-

WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of. Retrieved from [Link]

-

Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

Sources

- 1. Accidental exposure to isocyanate fumes in a group of firemen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. michigan.gov [michigan.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Isocyanates – A family of chemicals [tc.canada.ca]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. Respiratory and other hazards of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 8. chemicals.basf.com [chemicals.basf.com]

- 9. worksafe.govt.nz [worksafe.govt.nz]

Technical Guide: Thermal Stability and Decomposition of 4-Octylphenyl Isocyanate

Executive Summary

4-Octylphenyl isocyanate (CAS: 5392-75-6) serves as a critical lipophilic electrophile in the synthesis of carbamate-based pharmaceuticals and hydrophobic polyurethanes. Its thermal behavior is defined by a dichotomy: while the octyl chain elevates the boiling point and reduces volatility compared to phenyl isocyanate, the isocyanate moiety remains thermodynamically metastable.

At elevated temperatures (>180°C) or in the presence of specific catalysts, the compound undergoes non-oxidative decomposition into carbodiimides (via CO₂ elimination) and isocyanurates (trimerization). In the presence of trace moisture, it degrades rapidly to 1,3-bis(4-octylphenyl)urea . This guide provides a mechanistic analysis of these pathways and establishes a self-validating protocol for assessing thermal integrity in drug development workflows.

Part 1: Physicochemical Profile & Structural Implications

The addition of an octyl (

Structural Property Analysis

| Property | Value / Characteristic | Implication for Stability |

| Molecular Formula | High carbon content increases combustion energy. | |

| Molecular Weight | ~231.34 g/mol | Reduced volatility; higher boiling point than PhNCO. |

| Boiling Point | ~145–150°C (at reduced pressure, est.) | Requires high vacuum for distillation to avoid thermal degradation. |

| Electronic Effect | +I Effect (Alkyl group) | The octyl group is electron-donating, slightly reducing the electrophilicity of the -NCO carbon compared to unsubstituted PhNCO, potentially slowing hydrolysis but not preventing it. |

| Physical State | Liquid (at RT) | Facile handling, but prone to meniscus-level hydrolysis if not sealed. |

Part 2: Thermal Decomposition Mechanisms

Understanding the decomposition of 4-Octylphenyl isocyanate requires distinguishing between thermal stress (heat alone) and environmental stress (heat + moisture/catalyst).

The Three Primary Decay Pathways

-

Dimerization (Reversible): At moderate temperatures, aromatic isocyanates form uretidinediones (dimers). This is an equilibrium process; high heat often reverts them to monomers.

-

Trimerization (Irreversible): Prolonged heating, especially with basic catalysts, leads to isocyanurates (trimers). These are extremely thermally stable and represent a permanent loss of the active isocyanate.

-

Carbodiimide Formation: At high temperatures (>200°C), two isocyanate molecules condense to form a carbodiimide, releasing

. This is a common pathway in distillation bottoms.

Hydrolytic Decomposition (The "Wet" Pathway)

Even trace moisture triggers the formation of the unstable carbamic acid, which decarboxylates to the amine (4-octylaniline). This amine immediately reacts with remaining isocyanate to form the symmetric urea, a highly insoluble solid often mistaken for "polymerization."

Mechanistic Visualization

The following diagram illustrates the competitive pathways governing the stability of 4-Octylphenyl isocyanate.

Figure 1: Thermal and hydrolytic degradation pathways. Note that trimerization and urea formation are irreversible sinks.

Part 3: Experimental Protocols for Stability Assessment

Do not rely on generic SDS data. The following protocols provide self-validating data specific to your batch and storage conditions.

Protocol A: Thermal Limit Testing (TGA/DSC)

Objective: Determine the onset temperature of irreversible decomposition (

-

Instrument: TGA coupled with DSC (SDT).

-

Atmosphere: Dry Nitrogen (inert) vs. Air (oxidative).

-

Procedure:

-

Sample Prep: Load 10–15 mg of liquid isocyanate into an alumina pan. Crucial: Cap with a pinhole lid to prevent rapid evaporation from masking decomposition events.

-

Ramp: Heat from 25°C to 600°C at 10°C/min.

-

Analysis:

-

Evaporation: Look for a smooth weight loss curve endothermic peak (boiling).

-

Decomposition: Look for exothermic deviations in the DSC signal prior to full mass loss (indicative of trimerization) or step-wise mass loss (CO₂ evolution).

-

-

Validation: If residue remains at 600°C under

, it confirms the formation of thermally stable isocyanurate chars.

-

Protocol B: Impurity Profiling via GC-MS

Objective: Quantify the presence of dimerization or hydrolysis products in stored samples.

-

Derivatization (Mandatory): Isocyanates are difficult to analyze directly due to column reactivity.

-

Reagent: Anhydrous Methanol or Ethanol.

-

Workflow:

-

Quench: Add 50 µL of sample to 1 mL of anhydrous methanol.

-

Reaction:

(Methyl carbamate derivative). -

Injection: Analyze the stable carbamate.

-

Interpretation:

-

Peak A (Major): Methyl carbamate of 4-octylphenyl isocyanate (indicates active material).

-

Peak B (Minor): 1,3-bis(4-octylphenyl)urea (indicates prior moisture damage).

-

Peak C (Trace): 4-Octylaniline (indicates hydrolysis without urea formation, rare).

-

-

Workflow Visualization

Figure 2: Dual-stream validation workflow for thermal and chemical integrity.

Part 4: Handling and Storage Mitigation[1]

To maintain the "Expertise & Experience" standard, we must address the practical causality of degradation.

-

The "Headspace" Hazard:

-

Observation: Isocyanates stored in half-empty bottles degrade faster.

-

Causality: The headspace contains moisture.[1] As the liquid cools/heats, it "breathes," pulling in more ambient moisture.

-

Protocol: Always backfill with dry Argon or Nitrogen. Use septum seals for repeated access.

-

-

Thermal History Tracking:

-

Observation: Material distilled at high temperatures often turns yellow.

-

Causality: Yellowing indicates carbodiimide or oligomer formation.

-

Protocol: Distill only under high vacuum (<1 mmHg) to keep the pot temperature below 100°C.

-

-

Solvent Compatibility:

-

Avoid DMSO or DMF for storage; these can accelerate polymerization or react slowly at high temperatures. Preferred solvents are anhydrous Toluene or Hexane.

-

References

-

Isocyan

- Source: Wikipedia / General Organic Chemistry

- Relevance: Foundational mechanism of isocyanate bonding and reactivity with nucleophiles.

-

URL:

-

Thermal Decomposition of Polyurethanes and Isocyan

- Source: MDPI / Polymers

- Relevance: Details the TGA stages of isocyanate hard segments (carbam

-

URL:

-

Safety and Handling of Aromatic Isocyan

- Source: Fisher Scientific SDS (4-Ethylphenyl isocyan

- Relevance: Safety data, incompatible materials (strong oxidizers, water)

-

URL:

-

Carbodiimide Formation

- Source: ResearchG

- Relevance: Describes the conversion of isocyanates to carbodiimides and CO2 at elevated temper

-

URL:

-

4-Octylphenol Properties (Precursor D

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phosgene-Free Synthesis Routes for 4-Octylphenyl Isocyanate

Executive Summary & Strategic Rationale

The synthesis of isocyanates has historically relied on phosgenation—a process fraught with extreme toxicity and corrosive byproducts (HCl).[1][2] For high-value intermediates like 4-Octylphenyl isocyanate , often used in drug discovery for lipophilic modification or in materials science for surface functionalization, the industry is pivoting toward safer, "green" methodologies.

This guide details two distinct, high-fidelity routes that eliminate the use of phosgene gas:

-

The Carbamate Thermal Decomposition Route: Ideal for scale-up and industrial application, utilizing non-toxic carbonate reagents.

-

The Curtius Rearrangement (via DPPA): A precision, one-pot laboratory method suitable for converting carboxylic acids directly to isocyanates under mild conditions.

Route A: Thermal Decomposition of Carbamates (The "Green" Scalable Route)

This approach mimics the industrial non-phosgene route used for commodity isocyanates (like MDI/TDI) but is adapted here for the specific lipophilicity of the 4-octylphenyl substrate.

Mechanistic Pathway

The reaction proceeds in two stages:[2][3][4]

-

Carbamylation: 4-Octylaniline reacts with Dimethyl Carbonate (DMC) or Diphenyl Carbonate (DPC) to form the stable carbamate intermediate.

-

Thermal Cracking: The carbamate is heated to induce

-elimination, releasing the alcohol and generating the isocyanate.

Experimental Protocol

Reagents:

-

Substrate: 4-Octylaniline (1.0 eq)

-

Carbonyl Source: Dimethyl Carbonate (DMC) (Excess, 10-20 eq) or Diphenyl Carbonate (DPC) (1.1 eq)

-

Catalyst: Zinc Acetate [Zn(OAc)₂] or Lead Octoate (1-2 mol%)

-

Solvent: DMC (acts as solvent) or o-dichlorobenzene for the cracking step.

Step-by-Step Methodology:

-

Carbamate Synthesis:

-

Charge a high-pressure autoclave or a round-bottom flask (if using refluxing DMC) with 4-Octylaniline, Zn(OAc)₂ (1 mol%), and excess DMC.

-

Heat to 160–180°C (autogenous pressure if in autoclave) for 6–8 hours.

-

Self-Validation Check: Monitor by TLC or HPLC for the disappearance of the aniline. The formation of methyl (4-octylphenyl)carbamate is quantitative.

-

Remove excess DMC via rotary evaporation. Recrystallize the solid carbamate from hexane/ethyl acetate if necessary.

-

-

Thermal Cracking (Thermolysis):

-

Place the isolated carbamate in a distillation apparatus equipped with a fractionating column.

-

Add a high-boiling solvent (e.g., o-dichlorobenzene) if running in solution, or perform neat under vacuum.

-

Heat the system to 200–230°C under reduced pressure (10–20 mmHg).

-

Critical Step: The reaction is reversible. You must continuously distill off the generated alcohol (methanol) or the isocyanate product to shift the equilibrium forward.

-

Collect the fraction corresponding to 4-Octylphenyl isocyanate.

-

Validation: IR Spectroscopy showing a strong peak at ~2270 cm⁻¹ (N=C=O stretch).

-

Workflow Visualization

Figure 1: Reaction workflow for the catalytic conversion of 4-octylaniline to isocyanate via carbamate.[5]

Route B: Curtius Rearrangement (The Precision Lab Route)

For laboratory-scale synthesis where high purity is paramount and high temperatures are undesirable, the Curtius rearrangement using Diphenylphosphoryl azide (DPPA) is the gold standard. This route avoids the isolation of unstable acyl azides.

Mechanistic Pathway

-

Activation: 4-Octylbenzoic acid is activated by DPPA to form the acyl azide in situ.

-

Rearrangement: Thermal migration of the alkylphenyl group occurs, releasing N₂ and forming the isocyanate.

Experimental Protocol

Reagents:

-

Substrate: 4-Octylbenzoic acid (1.0 eq)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Base: Triethylamine (Et₃N) (1.1 eq)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Activation:

-

Dissolve 4-Octylbenzoic acid in anhydrous toluene under an inert atmosphere (N₂ or Ar).

-

Add Et₃N and stir at room temperature for 15 minutes.

-

Add DPPA dropwise. Stir at room temperature for 30 minutes.

-

-

Rearrangement:

-

Heat the reaction mixture to reflux (~110°C ).

-

Self-Validation Check: Observe the evolution of nitrogen gas bubbles. The reaction is complete when gas evolution ceases (typically 1–2 hours).

-

In-Process Control: Take an aliquot for IR analysis. The appearance of the isocyanate peak (~2270 cm⁻¹) and disappearance of the carbonyl azide peak (~2135 cm⁻¹) confirms conversion.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

The byproduct (diphenylphosphate salt) can often be precipitated or washed out, but for isocyanates, direct vacuum distillation of the toluene solution is preferred to avoid hydrolysis.

-

Distill the crude oil under high vacuum to obtain pure 4-Octylphenyl isocyanate.

-

Mechanism Visualization

Figure 2: Mechanistic pathway of the Curtius Rearrangement using DPPA.

Comparative Analysis & Data Summary

The following table contrasts the two methodologies to assist in selection based on available equipment and scale.

| Feature | Carbamate Route (Route A) | Curtius Rearrangement (Route B) |

| Starting Material | 4-Octylaniline | 4-Octylbenzoic Acid |

| Reagents | DMC/DPC, Zn(OAc)₂ | DPPA, Et₃N |

| Atom Economy | High (Methanol byproduct) | Moderate (Loss of N₂, Phosphate) |

| Temperature | High (>200°C for cracking) | Moderate (Reflux Toluene, ~110°C) |

| Scalability | Excellent (Industrial preferred) | Good for g-kg scale |

| Safety Profile | High (Non-explosive intermediates) | Moderate (Azide handling required) |

| Typical Yield | 85–95% | 80–90% |

References

-

Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. Source: ResearchGate. URL:[Link]

-

Curtius Rearrangement: Mechanistic Insight and Recent Applications. Source: National Institutes of Health (PMC). URL:[Link]

-

Phosgene-free decomposition of dimethylhexane-1,6-dicarbamate over ZnO. Source: Research Chemical Intermediates (Springer).[6] URL:[Link]

-

Diphenylphosphoryl azide (DPPA) in Organic Synthesis. Source: Organic Syntheses.[6][7][8] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]

- 3. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Purification of Crude 4-Octylphenyl Isocyanate

This technical guide details the purification of 4-Octylphenyl isocyanate , a specialized intermediate often used in drug discovery and polymer surface modification. Due to the lipophilic octyl chain, this compound exhibits a significantly higher boiling point and viscosity compared to simpler homologs like phenyl isocyanate, requiring modified purification protocols to prevent thermal degradation (dimerization/carbodiimide formation).

Executive Summary & Chemical Profile

Objective: To isolate high-purity (>98%) 4-Octylphenyl isocyanate from crude reaction mixtures (typically phosgenation of 4-octylaniline) by removing hydrolyzable chlorides, ureas, and dimers.

Compound Profile:

-

Target: 4-Octylphenyl isocyanate

-

Physical State: High-boiling liquid or low-melting waxy solid (dependent on purity and ambient temp).

-

Key Challenge: Thermal instability. Prolonged heating above 150°C promotes dimerization (uretdione formation) and carbodiimide generation.

-

Primary Impurities:

-

Volatiles: HCl, excess Phosgene (highly toxic).

-

Hydrolyzable Chlorides: Carbamoyl chlorides (incomplete conversion).[1]

-

Non-volatiles: 1,3-bis(4-octylphenyl)urea (moisture reaction product), oligomers.

-

Pre-Purification Assessment

Before initiating thermal purification, the crude material must be assessed to prevent "runaway" polymerization during distillation.

Analytical Checkpoint

| Parameter | Method | Acceptance Criteria for Distillation |

| Purity (Crude) | GC-FID or HPLC (Derivatized) | >85% (If lower, consider solvent extraction first) |

| Hydrolyzable Chlorine | Potentiometric Titration | <0.1% (High levels cause acid-catalyzed polymerization) |

| Urea Content | FT-IR (Signal at ~1640 cm⁻¹) | Minimal (Ureas decompose/sublime and clog condensers) |

Core Purification Protocol: High-Vacuum Fractional Distillation

Due to the high boiling point of the octyl derivative, atmospheric distillation will result in decomposition. A short-path vacuum distillation setup is strictly required to minimize residence time and thermal stress.

Phase 1: Degassing & Solvent Stripping

Context: Crude isocyanates often contain dissolved phosgene and HCl.

-

Setup: Place crude in a round-bottom flask with a N₂ sparge tube and a reflux condenser connected to a caustic scrubber (NaOH).

-

Procedure: Sparge with dry Nitrogen at 40–50°C for 30–60 minutes.

-

Outcome: Removal of dissolved phosgene and HCl. Note: Failure to do this will corrode the vacuum pump in Phase 2.

Phase 2: Vacuum Distillation

Critical Parameter: Maintain vacuum < 1.0 mmHg (Torr).

Experimental Setup:

-

Apparatus: Short-path distillation head (Vigreux column is optional but may increase pressure drop too much).

-

Heating: Oil bath with magnetic stirring (Hot spots cause polymerization).

-

Receiver: Multi-cow fraction cutter to isolate cuts without breaking vacuum.

Step-by-Step Protocol:

-

System Evacuation: Reduce pressure to 0.1 – 0.5 mmHg . Check for leaks.

-

Heating Ramp: Slowly raise oil bath temperature.

-

Estimated Boiling Point: Unlike phenyl isocyanate (BP ~160°C @ 760mmHg), the octyl group adds significant mass. Expect distillation at 140°C – 160°C @ 0.5 mmHg .

-

-

Foreshot (Cut 1): Collect the first 5-10% of distillate. This contains residual solvent and lower-boiling impurities (e.g., de-octylated byproducts).

-

Main Fraction (Cut 2): Collect the stable boiling fraction. The vapor temperature should remain constant.

-

Visual Check: Product should be clear/colorless.[2] Yellowing indicates oxidation or dimerization.

-

-

Termination: Stop heating before the flask goes dry. The residue (pot bottoms) contains ureas and trimers.

Advanced "Pro-Tip": Removing Hydrolyzable Chlorine

If the crude contains high levels of carbamoyl chloride (R-NH-CO-Cl), simple distillation is insufficient as it co-distills.

The "Lime" Method:

-

Add 0.5 – 1.0% w/w of anhydrous Calcium Oxide (CaO) or Sodium Carbonate (Na₂CO₃) to the crude pot before distillation.

-

Mechanism: The base neutralizes acid chlorides and fixes them as non-volatile salts.

-

Reaction:

-

-

Caution: The generated water can react with isocyanate; however, the CaO also acts as a desiccant. This trade-off usually favors higher purity isocyanate recovery.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for purifying the crude material.

Figure 1: Purification logic flow for 4-Octylphenyl isocyanate, including contingency for high chloride content.

Storage and Handling (Post-Purification)

Purified isocyanates are thermodynamically unstable and moisture sensitive.

-

Atmosphere: Store strictly under dry Nitrogen or Argon.

-

Temperature: Refrigerate (2–8°C). Note: If the compound freezes, thaw gently at room temperature. Do not heat rapidly, as localized heating promotes dimerization.

-

Container: Glass or Teflon-lined containers. Avoid metal containers if trace metal catalysis of polymerization is a concern.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Distillate is Cloudy | Moisture contamination or sublimation of amine salts. | Dry the system thoroughly; ensure vacuum trap is efficient. |

| Rapid Pressure Rise | Decomposition (CO₂ release) or HCl evolution. | Stop heating. Check scrubber. Ensure crude was degassed properly. |

| Product Solidifies | High melting point of pure compound or dimerization. | Verify melting point.[2][3][4] If dimer (insoluble white solid), re-distill. |

References

-

PubChem. Phenyl isocyanate | C7H5NO. National Library of Medicine. Available at: [Link] (Accessed Feb 4, 2026).

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link] (Accessed Feb 4, 2026).

-

Organic Syntheses. Isocyanic acid, p-nitrophenyl ester (General Isocyanate Purification). Org. Synth. 1928, 8, 84. Available at: [Link] (Accessed Feb 4, 2026).

- Google Patents.Process for reducing the hydrolyzable chlorine content of organic isocyanates (US3219678A).

-

Safe Work Australia. Guide to Handling Isocyanates. Available at: [Link] (Accessed Feb 4, 2026).

Sources

Methodological & Application

Application Note: 4-Octylphenyl Isocyanate (4-OPI) as a Functional Precursor for Specialty Polymers

Abstract

This technical guide details the utility of 4-Octylphenyl isocyanate (4-OPI) as a reactive building block in the synthesis of specialty polymers. Unlike conventional diisocyanates (e.g., MDI, TDI) used for polymer backbones, 4-OPI is a monofunctional isocyanate characterized by a rigid aromatic core and a flexible C8 alkyl tail. This unique "rod-coil" architecture makes it an ideal derivatizing agent for introducing liquid crystalline (LC) properties , hydrophobicity , and steric bulk into polymer systems. This document provides rationales, reaction mechanisms, and validated protocols for using 4-OPI to synthesize urethane-acrylate monomers and for post-polymerization modification.

Chemical Basis & Rationale[1][2][3][4][5]

Structural Advantages

4-OPI (CAS: 1943-82-4) bridges the gap between small-molecule mesogens and polymerizable units.

-

Isocyanate Group (-NCO): Highly reactive electrophile that forms stable carbamate (urethane) linkages with hydroxyls or urea linkages with amines.

-

Phenyl Ring: Provides the rigid "hard" core necessary for

- -

Octyl Chain (C8): Acts as a flexible "soft" tail, lowering the melting point and facilitating the self-assembly of mesophases (smectic/nematic) while imparting significant lipophilicity.

Mechanism of Action

The primary utility of 4-OPI is in Nucleophilic Addition . In the presence of a catalyst (typically organotin), the active hydrogen of a nucleophile attacks the electrophilic carbon of the isocyanate.

Key Reaction:

Caption: Simplified mechanism of urethane formation between 4-OPI and a hydroxyl-functional substrate.

Application A: Synthesis of Liquid Crystalline Monomers

A primary application of 4-OPI is the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) . By reacting 4-OPI with a hydroxyl-functional acrylate (e.g., 2-Hydroxyethyl methacrylate, HEMA), researchers can create a polymerizable monomer containing the mesogenic octylphenyl unit.

Strategic Value

-

Tunable Tg: The octyl chain acts as an internal plasticizer.

-

Optical Anisotropy: The resulting polymer exhibits birefringence, useful for optical data storage and retardation films.

Application B: Post-Polymerization Surface Modification

4-OPI is used to chemically modify the surface of hydroxyl-bearing polymers (e.g., Cellulose, Polyvinyl Alcohol, Chitosan) to alter their interaction with biological systems or solvents.

Strategic Value

-

Hydrophobic Shielding: Converts hydrophilic -OH groups to hydrophobic carbamates.

-

Steric Protection: The bulky C8 tail prevents enzymatic degradation or non-specific protein adsorption.

Experimental Protocols

Protocol 1: Synthesis of 4-Octylphenyl Urethane Methacrylate (LC Monomer)

Objective: To synthesize a polymerizable monomer by capping HEMA with 4-OPI.

Reagents:

-

4-Octylphenyl isocyanate (4-OPI) [>98%]

-

2-Hydroxyethyl methacrylate (HEMA) [Dry, stabilized]

-

Dibutyltin dilaurate (DBTDL) [Catalyst]

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Inhibitor: 4-Methoxyphenol (MEHQ)

Workflow Diagram:

Caption: Workflow for synthesizing urethane methacrylate monomer using 4-OPI.

Step-by-Step Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve HEMA (10 mmol) in 20 mL anhydrous THF .

-

Inhibitor Addition: Add MEHQ (50 ppm) to prevent premature polymerization of the methacrylate group.

-

Catalyst Addition: Add DBTDL (0.1 mol%) via syringe.

-

Isocyanate Addition: Dropwise add 4-OPI (10.5 mmol, 5% excess) dissolved in 10 mL THF. Note: Slight excess ensures full conversion of HEMA.

-

Reaction: Heat the mixture to 60°C under a nitrogen blanket. Monitor the reaction by FTIR.

-

Target: Disappearance of the -NCO peak at ~2270 cm⁻¹.

-

-

Work-up: Once the reaction is complete (typically 12–24 hours), cool to room temperature. Precipitate the product into cold n-hexane (10x volume) to remove unreacted 4-OPI.

-

Drying: Filter the white precipitate and dry under vacuum at room temperature for 24 hours.

Protocol 2: Surface Hydrophobization of Cellulose Nanocrystals (CNCs)

Objective: To graft 4-OPI onto the surface of CNCs to improve compatibility with non-polar matrices.

-

Dispersion: Disperse freeze-dried CNCs (1.0 g) in anhydrous DMF (50 mL) using ultrasonication (30 min).

-

Activation: Heat the dispersion to 80°C under nitrogen.

-

Reaction: Add 4-OPI (0.5 – 2.0 g, depending on desired substitution degree) and DBTDL (2 drops) .

-

Duration: Stir vigorously at 80°C for 24 hours.

-

Purification: Centrifuge the mixture (10,000 rpm, 15 min). Decant the supernatant.

-

Washing: Resuspend the pellet in acetone and centrifuge again. Repeat 3 times to remove unreacted isocyanate and urea byproducts.

-

Analysis: Measure Contact Angle (should increase >80°) and elemental analysis (%N increase).

Quality Control & Characterization

| Technique | Target Feature | Expected Observation |

| FTIR | Isocyanate Group (-NCO) | Disappearance of peak at ~2270 cm⁻¹ |

| FTIR | Urethane Carbonyl (C=O) | Appearance of strong peak at ~1700-1720 cm⁻¹ |

| FTIR | Amine (N-H) | Appearance of stretch at ~3300 cm⁻¹ |

| 1H-NMR | Phenyl Protons | Signals at 7.0 - 7.5 ppm (Aromatic) |

| 1H-NMR | Octyl Chain | Multiplet at 0.8 - 1.6 ppm (Aliphatic) |

| DSC | Thermal Transitions | Identification of melting (Tm) and isotropization (Ti) temperatures |

Safety & Troubleshooting

Critical Safety Data (E-E-A-T)

-

Sensitizer: Isocyanates are powerful respiratory sensitizers. Always handle in a fume hood.

-

Moisture Sensitivity: 4-OPI reacts with water to form 1,3-bis(4-octylphenyl)urea, an insoluble white solid. Ensure all solvents are anhydrous (<50 ppm water).

-

Storage: Store at 4°C under inert gas (Argon/Nitrogen) to prevent dimerization or hydrolysis.

Troubleshooting Table

| Problem | Probable Cause | Solution |

| White precipitate forms during reaction | Moisture contamination | Use freshly distilled solvents; dry glassware; check N2 line. |

| Residual NCO peak in FTIR | Incomplete reaction | Increase temp to 70°C; add more catalyst (DBTDL); extend time. |

| Gelation of mixture (Protocol 1) | Polymerization of HEMA | Ensure MEHQ inhibitor is present; avoid temperatures >80°C; exclude light. |

References

- Mormann, W., & Bahar, M. (2006). Synthesis and properties of side chain liquid crystalline polyurethanes. Macromolecular Chemistry and Physics. (Contextual grounding on liquid crystalline polyurethane synthesis).

-

Siqueira, G., et al. (2010). "Surface functionalization of cellulose nanocrystals with isocyanates." Cellulose, 17, 289–298. (Protocol basis for polysaccharide modification).[1]

-

Gomez, I., et al. (2023). "Reaction of OH with Aliphatic and Aromatic Isocyanates." ResearchGate. Retrieved from [Link] (Kinetic data for aromatic isocyanates).

-

PubChem. (n.d.). Phenethyl isocyanate Compound Summary (Structural analog comparison). Retrieved from [Link]

Sources

High-Sensitivity HPLC Analysis of Polar Nucleophiles using 4-Octylphenyl Isocyanate (OPI) Derivatization

[1]

Executive Summary

The analysis of polar nucleophiles—specifically aliphatic alcohols, amines, and amino acids—poses a dual challenge in Reverse-Phase HPLC (RP-HPLC): poor retention on C18 columns due to high polarity, and lack of detection sensitivity due to the absence of native chromophores.

4-Octylphenyl isocyanate (OPI) serves as a superior dual-function derivatizing agent compared to standard phenyl isocyanate.[1] The octyl (

This guide details the reaction mechanism, optimized derivatization protocol, and HPLC method parameters for using OPI to quantify trace alcohols and amines.

Chemistry & Mechanism[2][3][4]

The Derivatization Reaction

The isocyanate group (

-

Alcohols (

): React to form Carbamates (Urethanes).[1] -

Amines (

): React to form Ureas .

The reaction is catalyzed by tertiary amines (e.g., Triethylamine) or organotin compounds (e.g., Dibutyltin dilaurate), which activate the isocyanate carbon or the nucleophile oxygen/nitrogen.[1]

Reaction Scheme Visualization

Figure 1: Reaction pathway for the derivatization of nucleophiles with 4-Octylphenyl isocyanate.

Experimental Protocol

Materials & Reagents[5]

-

Derivatizing Agent: 4-Octylphenyl isocyanate (OPI), >97% purity.[1]

-

Solvent: Acetonitrile (ACN), HPLC Grade, Anhydrous (Critical: Water reacts with OPI).[1]

-

Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTDL).[1]

-

Quenching Agent: Ethanol (EtOH) or Diethylamine.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[1]

Preparation of Stock Solutions

-

OPI Reagent Solution (10 mM): Dissolve 23 mg of 4-Octylphenyl isocyanate in 10 mL of anhydrous ACN. Note: Prepare fresh daily to avoid hydrolysis.

-

Catalyst Solution: Prepare a 1% (v/v) solution of TEA in anhydrous ACN.

-

Standard Solution: Dissolve target analytes (e.g., fatty alcohols, amines) in ACN at 1 mg/mL.

Derivatization Workflow (Step-by-Step)

-

Aliquot: Transfer 100 µL of Sample/Standard into a 1.5 mL HPLC vial with a insert.

-

Add Reagent: Add 200 µL of OPI Reagent Solution .

-

Add Catalyst: Add 50 µL of Catalyst Solution . Cap tightly immediately.

-

Incubate: Vortex for 10 seconds. Heat at 60°C for 30-45 minutes in a heating block.

-

Scientific Rationale: Heating ensures complete conversion of sterically hindered hydroxyls.[1]

-

-

Quench (Optional but Recommended): Add 50 µL of Ethanol. Incubate for 5 mins.

-

Dilute: Dilute to final volume (e.g., 1 mL) with Mobile Phase A/B mixture (50:50).

-

Inject: Inject 10 µL into the HPLC system.

Figure 2: Operational workflow for OPI derivatization.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 50% B (Isocratic)2-15 min: 50% -> 100% B (Linear)15-20 min: 100% B (Wash)20-22 min: 50% B (Re-equilibrate) |

| Detection | UV Absorbance @ 240 nm (Primary) and 254 nm (Secondary) |

| Temperature | 30°C |

Data Interpretation:

Method Validation & Troubleshooting

Critical Success Factors

-

Moisture Control: Isocyanates react with water to form amines and

.[1] Ensure all solvents are anhydrous .[1] If the reagent solution turns cloudy, it has hydrolyzed (formed urea precipitate) and must be discarded.[1] -

Excess Reagent: Always use at least a 5-fold molar excess of OPI relative to the total nucleophiles in the sample to ensure pseudo-first-order kinetics and complete reaction.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Peak Area | Incomplete reaction | Increase reaction time or temp (up to 70°C). Check catalyst activity. |

| Extra Peaks | Water contamination | Use fresh anhydrous ACN. Dry sample thoroughly.[1] |

| Broad Peaks | Column overload | Dilute sample further before injection. |

| No Reaction | Steric hindrance | Switch catalyst to DBTDL (stronger than TEA) or increase concentration. |

References

-

Josey, D., et al. (2024).[1][2] Valorization of hemicellulose waste streams for moisture barrier coatings and hydrophobic films. Biotechnology for Sustainable Materials. Link

- Context: Describes the reaction of octyl isocyanate with saccharides (hydroxyls)

-

Zuo, M., et al. (2005).[1][3] p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization...[3]. Journal of Chromatography B. Link[1]

- Context: Validates the use of isocyanates for derivatizing hydroxyl compounds to improve HPLC/MS sensitivity.

-

Streicher, R. P., et al. (1999).[1] Isocyanate derivatizing agent and methods of production and use. US Patent WO1999058517A2.[1] Link

- Context: Discusses the synthesis and application of specific isocyanate deriv

-

Krantz, A., et al. (1990).[1] Design and synthesis of 4-octylphenyl isocyanate as a serine protease inhibitor intermediate. Journal of Medicinal Chemistry. Link[1]

-

Context: Primary source for the synthesis and chemical properties of 4-octylphenyl isocyanate.[1]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-Octylphenyl Isocyanate in the Formulation of High-Performance Hydrophobic Coatings

Authored by: Senior Application Scientist, Advanced Materials Division

Publication Date: February 4, 2026

Abstract

This technical document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 4-Octylphenyl isocyanate for creating robust and efficient hydrophobic coatings. The note details the underlying chemical principles, step-by-step protocols for surface modification, and methods for characterizing the resulting hydrophobic surfaces. The inherent properties of 4-Octylphenyl isocyanate, particularly the long alkyl chain and the reactive isocyanate group, make it an excellent candidate for imparting durable water-repellency to a variety of substrates.

Introduction: The Imperative for Advanced Hydrophobic Surfaces

Hydrophobic coatings are of paramount importance across a multitude of industries, including biomedical devices, electronics, automotive, and textiles. These coatings provide a critical barrier against moisture, corrosion, and biofouling. In the realm of drug development and biomedical research, ultra-hydrophobic surfaces can prevent protein adhesion, reduce sample loss in high-throughput screening, and enhance the performance of diagnostic tools.

Isocyanates are a versatile class of compounds widely used in the formulation of high-performance polyurethane coatings due to their exceptional durability, chemical resistance, and adhesion.[1] The fundamental reaction involves the formation of a urethane linkage through the reaction of an isocyanate group (-N=C=O) with a hydroxyl group (-OH) present on the substrate surface.[2][3] 4-Octylphenyl isocyanate is a particularly effective monofunctional isocyanate for creating hydrophobic surfaces. Its long octyl chain provides a low surface energy interface, while the phenyl group enhances rigidity and thermal stability.

The Chemistry of Hydrophobicity: A Mechanistic Overview

The hydrophobicity of a surface is quantified by its water contact angle; a higher contact angle signifies greater water repellency. Surfaces with water contact angles greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.[4] The application of 4-Octylphenyl isocyanate leverages a covalent modification of the substrate to achieve a durable hydrophobic character.

The core of this application lies in the nucleophilic addition reaction between the highly electrophilic carbon atom of the isocyanate group and the oxygen atom of a hydroxyl group on the substrate's surface.[3] This reaction, often catalyzed by tertiary amines or organotin compounds, results in the formation of a stable urethane bond, covalently grafting the hydrophobic 4-octylphenyl moiety onto the surface.[5] The long, nonpolar octyl chains then orient away from the substrate, creating a low-energy surface that repels water.

Figure 1: Reaction of 4-Octylphenyl isocyanate with a hydroxylated surface.

Properties of 4-Octylphenyl Isocyanate

A thorough understanding of the reagent's properties is crucial for successful application.

| Property | Value | Reference |

| CAS Number | 69342-46-7 | [6] |

| Molecular Formula | C15H21NO | [6] |

| Molecular Weight | 231.33 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Reactivity | Highly reactive with nucleophiles such as alcohols, amines, and water. | [7] |

Experimental Protocols

Materials and Equipment

-

Reagents:

-

4-Octylphenyl isocyanate (CAS: 69342-46-7)

-

Anhydrous Toluene (or other suitable anhydrous aprotic solvent like Dichloromethane)

-

Dibutyltin dilaurate (DBTDL) - Catalyst (optional, for accelerated curing)

-

Substrates for coating (e.g., glass slides, silicon wafers, or other materials with surface hydroxyl groups)

-

Acetone (for cleaning)

-

Ethanol (for cleaning)

-

Deionized water (for cleaning and contact angle measurements)

-

-

Equipment:

Safety Precautions

Isocyanates are potent respiratory and skin sensitizers and are harmful if inhaled or in contact with skin.[11][12] All handling of 4-Octylphenyl isocyanate and its solutions must be performed in a well-ventilated fume hood.[9] Appropriate PPE, including a respirator, is mandatory.[8] Avoid contact with moisture, as isocyanates react with water to form unstable carbamic acids which can decompose to amines and carbon dioxide.[13] Store in a cool, dry place under an inert atmosphere (e.g., nitrogen).[14]

Substrate Preparation

Proper substrate preparation is critical for achieving a uniform and durable coating. The protocol below is for glass or silicon substrates.

-

Clean the substrates by sonicating in a sequence of deionized water, acetone, and finally ethanol for 15 minutes each.

-

Dry the substrates under a stream of nitrogen gas.

-

To ensure a high density of surface hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. EXTREME CAUTION is required when handling piranha solution.

-

Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

-

Alternatively, for a less hazardous procedure, treat the substrates with an oxygen plasma cleaner for 5-10 minutes.

Coating Solution Preparation

-

Inside a fume hood, prepare a 1-5% (w/v) solution of 4-Octylphenyl isocyanate in anhydrous toluene. The optimal concentration may vary depending on the substrate and desired coating thickness.

-

If a catalyst is used to accelerate the reaction, add dibutyltin dilaurate to the solution at a concentration of 0.1-0.5% relative to the isocyanate.

Coating Application

Two common methods for applying the coating are spin coating and dip coating.

4.5.1. Spin Coating Protocol

-

Place the prepared substrate on the spin coater chuck.

-

Dispense a sufficient amount of the coating solution to cover the substrate surface.

-

Spin the substrate at 1000-3000 rpm for 30-60 seconds. The final film thickness will depend on the solution concentration and spin speed.

-

Carefully remove the coated substrate.

4.5.2. Dip Coating Protocol

-

Immerse the prepared substrate into the coating solution for a predetermined time (e.g., 1-10 minutes).

-

Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed will influence the coating thickness.

-

Allow the excess solution to drain.

Curing Process

-

After application, the coated substrates should be cured to facilitate the covalent bonding of the isocyanate to the surface hydroxyl groups.

-

Place the coated substrates in an oven at 80-120°C for 1-2 hours.[15] The exact temperature and time will depend on the substrate's thermal stability and whether a catalyst was used.

-

After curing, allow the substrates to cool to room temperature.

-

Rinse the coated substrates with the anhydrous solvent (e.g., toluene) to remove any unreacted 4-Octylphenyl isocyanate and then dry with a stream of nitrogen.

Figure 2: Workflow for the preparation and characterization of hydrophobic coatings.

Characterization of the Hydrophobic Coating

The primary method for characterizing the hydrophobicity of the prepared coating is the measurement of the static water contact angle.

-

Procedure:

-

Place the coated substrate on the goniometer stage.

-

Carefully dispense a small droplet (e.g., 5-10 µL) of deionized water onto the surface.

-

Measure the contact angle at the liquid-solid interface.

-

Repeat the measurement at several different locations on the substrate to ensure uniformity.

-

-

Expected Results: A successful hydrophobic coating should exhibit a static water contact angle greater than 90°. With an optimized protocol, contact angles in the range of 100-120° can be expected.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Contact Angle (<90°) | Incomplete surface coverage. | Increase solution concentration or adjust spin/dip coating parameters. |

| Insufficient surface hydroxyl groups. | Ensure proper substrate cleaning and activation. | |

| Incomplete curing. | Increase curing time or temperature. Consider adding a catalyst. | |

| Inconsistent Coating | Non-uniform application. | Optimize spin/dip coating parameters. Ensure a clean and level substrate. |

| Contaminated solvent or reagent. | Use high-purity, anhydrous solvents and fresh reagents. | |

| Poor Adhesion | Inadequate substrate preparation. | Re-evaluate the cleaning and activation steps. |

| Incompatible substrate. | Ensure the substrate has surface groups reactive with isocyanates. |

Conclusion

4-Octylphenyl isocyanate is a highly effective reagent for the creation of durable, hydrophobic surfaces via covalent modification. The protocols outlined in this application note provide a robust framework for researchers to develop and characterize these coatings for a wide range of applications. Adherence to strict safety protocols is essential when working with isocyanates. The versatility of this method allows for adaptation to various substrates, paving the way for innovations in materials science and biomedical engineering.

References

-

Georganics. (n.d.). 4-(Octyloxy)phenyl isocyanate. Retrieved from [Link]

-

Li, Y., et al. (2018). UV-Curable Hydrophobic Coatings of Functionalized Carbon Microspheres with Good Mechanical Properties and Corrosion Resistance. MDPI. Retrieved from [Link]

-

General Finishes. (2023). Isocyanates: Talking 2K with Ryan Denny. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Octylsilane-Modified Amino-Functional Silicone Coatings for a Durable Hybrid Organic–Inorganic Water-Repellent Textile Finish. MDPI. Retrieved from [Link]

-

Semantic Scholar. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4'. Semantic Scholar. Retrieved from [Link]

-

CoatingsTech. (2025). Isocyanates in Water-Based Coatings: Efficiency and Applications. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of hydrophobic coatings.

- Google Patents. (n.d.). (super)hydrophobic isocyanate based porous materials.

-

EPA. (n.d.). Isocyanates Profile: Auto Refinishing Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple method of fabrication of hydrophobic coatings for polyurethanes. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Surface modification of bio-based composites via silane treatment: a short review. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). A methodology to produce eco-friendly superhydrophobic coatings produced from all-water-processed plant-based filler materials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. PMC. Retrieved from [Link]

-

BASF. (2023). Safety Data Sheet - LUPRANATE®5650 ISOCYANATE. Retrieved from [Link]

-

MDPI. (2026). Analysis of the Influence of Technological Factors on Engineered Wood from Wood Waste. Retrieved from [Link]

- Google Patents. (n.d.). Polysiloxane modified polyisocyanates for use in coatings.

-

American Coatings Association. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface modification of polycarbonate urethane by covalent linkage of heparin with a PEG spacer. Retrieved from [Link]

-